
Benzyl(dimethyl)silyl--mercury (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl(dimethyl)silyl–mercury (2/1) is a compound that features a unique combination of benzyl, dimethylsilyl, and mercury groups
準備方法
The synthesis of Benzyl(dimethyl)silyl–mercury (2/1) typically involves the reaction of benzyl chloride with dimethylsilyl chloride in the presence of a mercury salt. The reaction conditions often require a base to facilitate the formation of the silyl ether bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Benzyl(dimethyl)silyl–mercury (2/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized mercury species.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The benzyl and dimethylsilyl groups can participate in substitution reactions, often facilitated by nucleophilic reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Benzyl(dimethyl)silyl–mercury (2/1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other organosilicon compounds.
Biology: The compound’s mercury content makes it useful in studies involving mercury’s biological effects and interactions.
Medicine: Research into the compound’s potential medicinal applications is ongoing, particularly in the context of mercury-based therapies.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
作用機序
The mechanism by which Benzyl(dimethyl)silyl–mercury (2/1) exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can form complexes with nucleophilic sites on biomolecules, leading to changes in their structure and function. The silyl groups can also participate in reactions that modify the compound’s reactivity and stability.
類似化合物との比較
Benzyl(dimethyl)silyl–mercury (2/1) can be compared to other organomercury compounds, such as methylmercury and ethylmercury. Unlike these simpler compounds, Benzyl(dimethyl)silyl–mercury (2/1) features a more complex structure with both silyl and benzyl groups, which can influence its reactivity and applications. Similar compounds include:
Methylmercury: Known for its toxicity and environmental impact.
Ethylmercury: Used in some vaccines as a preservative.
Phenylmercury: Utilized in antifungal and antibacterial applications.
This detailed overview provides a comprehensive understanding of Benzyl(dimethyl)silyl–mercury (2/1), its preparation, reactions, applications, and comparisons with similar compounds
特性
CAS番号 |
61576-78-1 |
|---|---|
分子式 |
C18H26HgSi2 |
分子量 |
499.2 g/mol |
InChI |
InChI=1S/2C9H13Si.Hg/c2*1-10(2)8-9-6-4-3-5-7-9;/h2*3-7H,8H2,1-2H3; |
InChIキー |
IDLRHOUGOCJYAT-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)CC1=CC=CC=C1.C[Si](C)CC1=CC=CC=C1.[Hg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate](/img/structure/B14591349.png)
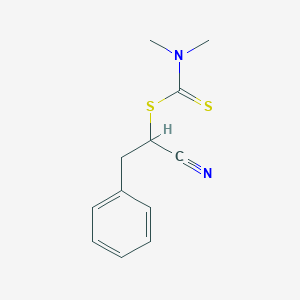
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-2-methylpiperidine](/img/structure/B14591367.png)
![3-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[f]isoquinolin-6-yl acetate](/img/structure/B14591374.png)
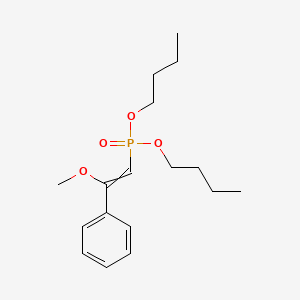
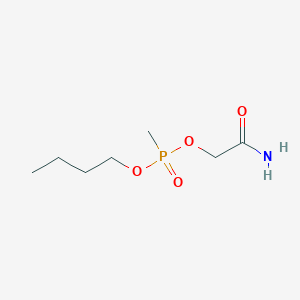
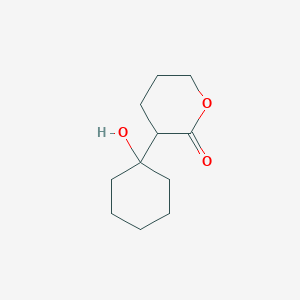
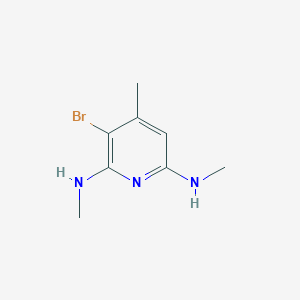


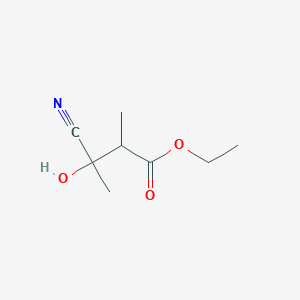
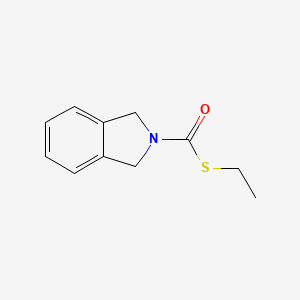
![2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide](/img/structure/B14591411.png)
![N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine](/img/structure/B14591418.png)
